Water Solubility Enhancement of Oxa-Spirocycles Relative to All-Carbon Spiro Analogs
Incorporation of an oxygen atom into the spirocyclic unit of spiro[3.5]nonane-type frameworks dramatically improved water solubility by up to 40-fold (factor of ~40×) compared to the corresponding all-carbon spirocyclic analogs [1]. While this study was conducted across a library of oxa-spirocycles rather than on 5-oxaspiro[3.5]nonan-7-amine specifically, the oxygen heteroatom effect is a class-level property of oxa-spirocycles that applies to the 5-oxaspiro[3.5]nonane scaffold. The 5-position oxygen in 5-oxaspiro[3.5]nonan-7-amine introduces a hydrogen-bond acceptor that increases aqueous solubility relative to the non-oxygenated spiro[3.5]nonan-7-amine analog.
| Evidence Dimension | Aqueous solubility (relative enhancement factor) |
|---|---|
| Target Compound Data | Class-level effect: oxygen-containing spirocycles (oxa-spirocycles) exhibit solubility enhancement factor of up to ~40× |
| Comparator Or Baseline | All-carbon spirocyclic analogs (no oxygen heteroatom) |
| Quantified Difference | Up to ~40-fold increase in water solubility for oxa-spirocycles vs. all-carbon analogs |
| Conditions | Solubility measured in aqueous buffer across a library of >150 oxa-spirocyclic compounds; class-level inference applicable to 5-oxaspiro[3.5]nonan-7-amine scaffold |
Why This Matters
Enhanced aqueous solubility reduces the risk of compound precipitation in biochemical assays and facilitates formulation development, making 5-oxaspiro[3.5]nonan-7-amine a preferred scaffold over non-oxygenated spiro[3.5]nonan-7-amine for lead optimization programs where solubility is a critical parameter.
- [1] Fominova K, Diachuk T, Granat D, Savchuk T, Vilchynskyi V, et al. Oxa-spirocycles: synthesis, properties and applications. Chemical Science. 2021; doi:10.1039/D1SC03615G. View Source
